2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide
CAS No.: 80910-70-9
Cat. No.: VC4506110
Molecular Formula: C12H13ClF3NO3
Molecular Weight: 311.69
* For research use only. Not for human or veterinary use.
![2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide - 80910-70-9](/images/structure/VC4506110.png)
Specification
CAS No. | 80910-70-9 |
---|---|
Molecular Formula | C12H13ClF3NO3 |
Molecular Weight | 311.69 |
IUPAC Name | 2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide |
Standard InChI | InChI=1S/C12H13ClF3NO3/c1-19-4-5-20-10-3-2-8(12(14,15)16)6-9(10)17-11(18)7-13/h2-3,6H,4-5,7H2,1H3,(H,17,18) |
Standard InChI Key | AQFVHMNPUFIIKH-UHFFFAOYSA-N |
SMILES | COCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identifiers
2-Chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with the molecular formula C₁₂H₁₃ClF₃NO₃ and a molecular weight of 311.69 g/mol . Its IUPAC name reflects the presence of a chloroacetamide group attached to a phenyl ring substituted with a methoxyethoxy chain at position 2 and a trifluoromethyl group at position 5. The compound’s SMILES notation is COCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl, and its InChI key is AQFVHMNPUFIIKH-UHFFFAOYSA-N .
Structural Features
The molecule’s structure combines three key functional groups:
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Chloroacetamide backbone: Provides reactivity for nucleophilic substitution and hydrogen bonding .
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Trifluoromethyl group: Enhances lipophilicity and metabolic stability.
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Methoxyethoxy side chain: Introduces ether linkages, improving solubility in polar solvents .
The compound’s rotatable bond count (7) and polar surface area (48 Ų) suggest moderate flexibility and permeability, while its LogP value (2.42) indicates balanced hydrophobicity .
Synthesis and Manufacturing
Industrial Availability
The compound is commercially available from suppliers such as Enamine Ltd, with pricing ranging from $83/mg to $123/20 mg at 90% purity . Custom synthesis remains a viable option for large-scale procurement.
Applications in Scientific Research
Proteomics Research
The compound serves as a reagent in proteomics studies, where its chloroacetamide group facilitates protein modification and crosslinking. Its trifluoromethyl moiety aids in mass spectrometry detection due to distinct isotopic patterns .
Agricultural Chemistry
Structurally related compounds like Dimethenamid-P (CAS 163515-14-8) are herbicidal agents targeting very-long-chain fatty acid synthesis . While direct evidence is lacking, the methoxyethoxy group in this compound may confer similar bioactivity, warranting further agrochemical investigations .
Physicochemical and Regulatory Profile
Physical Properties
Solubility data remain unspecified, though the methoxyethoxy group likely enhances aqueous miscibility compared to simpler acetamides .
Comparative Analysis with Related Compounds
The methoxyethoxy group in the target compound confers enhanced solubility over simpler analogs, making it preferable for solution-phase proteomics workflows .
Future Research Directions
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Biological Activity Screening: Evaluate herbicidal or antimicrobial potential using models from related compounds .
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Solubility Optimization: Modify the methoxyethoxy chain length to improve pharmacokinetic profiles .
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Environmental Impact Studies: Assess biodegradation pathways given increasing regulatory scrutiny .
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